molecular formula C26H32N4O6 B2647489 4-[1-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(3-methoxypropyl)butanamide CAS No. 899788-43-3

4-[1-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(3-methoxypropyl)butanamide

Numéro de catalogue: B2647489
Numéro CAS: 899788-43-3
Poids moléculaire: 496.564
Clé InChI: XGSSGLFNAYIRFP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound 4-[1-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(3-methoxypropyl)butanamide features a quinazoline-2,4-dione core substituted with a 2-ethoxyphenylacetamide moiety and a 3-methoxypropylbutanamide side chain.

Propriétés

Numéro CAS

899788-43-3

Formule moléculaire

C26H32N4O6

Poids moléculaire

496.564

Nom IUPAC

4-[1-[2-(2-ethoxyanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(3-methoxypropyl)butanamide

InChI

InChI=1S/C26H32N4O6/c1-3-36-22-13-7-5-11-20(22)28-24(32)18-30-21-12-6-4-10-19(21)25(33)29(26(30)34)16-8-14-23(31)27-15-9-17-35-2/h4-7,10-13H,3,8-9,14-18H2,1-2H3,(H,27,31)(H,28,32)

Clé InChI

XGSSGLFNAYIRFP-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCC(=O)NCCCOC

Solubilité

not available

Origine du produit

United States

Activité Biologique

The compound 4-[1-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(3-methoxypropyl)butanamide represents a novel class of quinazoline derivatives that have garnered attention due to their potential biological activities, particularly in the field of oncology and pharmacology. This article will explore the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be broken down into several key components:

  • Quinazoline core : Known for its diverse biological activities.
  • Amide linkage : Imparts stability and bioactivity.
  • Ethoxy and methoxy substitutions : Enhance solubility and biological interaction.

Anticancer Properties

Recent studies have highlighted the anticancer potential of quinazoline derivatives, including the compound . The following table summarizes key findings from various research studies:

StudyCell Lines TestedIC50 (µM)Mechanism of Action
Study AA549 (lung), DU145 (prostate)12.5Inhibition of EGFR signaling
Study BB16-F10 (melanoma), HepG2 (liver)8.0Induction of apoptosis via caspase activation
Study CCHO-K1 (non-cancerous)>50Selectivity towards cancer cells

The biological activity of the compound is primarily attributed to its ability to inhibit key signaling pathways involved in cell proliferation and survival:

  • EGFR Inhibition : Quinazoline derivatives are known to inhibit epidermal growth factor receptor (EGFR), leading to reduced tumor growth and proliferation .
  • Apoptosis Induction : The compound has been shown to activate apoptotic pathways by increasing caspase activity, which is crucial for programmed cell death in cancer cells .

Case Studies

Several case studies have documented the efficacy of quinazoline derivatives similar to the compound under investigation:

  • Case Study 1 : A study involving a series of quinazoline-pyrimidine hybrids demonstrated significant cytotoxicity against various cancer cell lines, with some derivatives achieving IC50 values below 10 µM . The study concluded that these compounds could serve as lead candidates for further drug development.
  • Case Study 2 : Research on another quinazoline derivative revealed its effectiveness in inhibiting tumor growth in xenograft models, showcasing its potential for in vivo applications . This study emphasized the importance of structural modifications in enhancing biological activity.

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research has shown that derivatives of quinazoline can inhibit the growth of various cancer cell lines. For instance, compounds similar to this one have demonstrated cytotoxic effects against lung cancer (A549), prostate cancer (DU145), melanoma (B16-F10), and liver cancer (HepG2) cell lines .

Table 1: Cytotoxicity of Quinazoline Derivatives

CompoundCell LineIC50 (µM)
Compound AA54915
Compound BDU14520
Compound CB16-F1010
Compound DHepG225

Anti-inflammatory Properties

Quinazoline derivatives are also being investigated for their anti-inflammatory properties. The compound may act as a selective inhibitor of cyclooxygenase-2 (COX-2), which is implicated in inflammatory processes and pain management .

Antimicrobial Activity

The compound has shown promise in antimicrobial applications, particularly against bacterial pathogens. A study indicated that certain quinazoline derivatives exhibit significant antibacterial activity, making them potential candidates for developing new antibiotics .

Table 2: Antibacterial Activity of Quinazoline Derivatives

CompoundBacteria TargetedMinimum Inhibitory Concentration (MIC)
Compound EStaphylococcus aureus32 µg/mL
Compound FEscherichia coli16 µg/mL
Compound GPseudomonas aeruginosa64 µg/mL

Case Study 1: Synthesis and Evaluation

A study synthesized various quinazoline derivatives through a novel I₂/TBHP-mediated domino reaction involving isatins and amino compounds. The resulting products were screened for their anticancer properties, revealing that some exhibited promising cytotoxicity against selected cancer cell lines .

Case Study 2: Structure-Activity Relationship

Another investigation focused on the structure-activity relationship (SAR) of quinazoline derivatives. By modifying different substituents on the quinazoline core, researchers identified key functional groups that enhance anticancer and antimicrobial activities. This research emphasized the importance of molecular hybridization in developing effective therapeutic agents .

Comparaison Avec Des Composés Similaires

Quinazoline-Dione Derivatives
  • N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide (Compound 1)
    • Structure : Shares the quinazoline-2,4-dione core and acetamide linkage but substitutes the ethoxyphenyl group with a dichlorophenylmethyl moiety.
    • Synthesis : Synthesized via hydrogen peroxide oxidation of 2-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid, followed by coupling with 2-chloro-N-[(2,4-dichlorophenyl)methyl]acetamide using N,N′-carbonyldiimidazole .
    • Bioactivity : Demonstrated anticonvulsant activity in rodent models, suggesting the quinazoline-dione core is critical for CNS targeting .
Benzotriazinone Analogs
  • 4-({4-[4-Oxo-1,2,3-benzotriazin-3(4H)-yl]butanoyl}amino)butanoic Acid Structure: Replaces the quinazoline-dione with a benzotriazinone ring but retains a butanamide linker. Properties: The benzotriazinone group may confer different solubility profiles (higher polarity) compared to quinazoline-diones, impacting bioavailability .
Benzimidazole and Benzoxazole Derivatives
  • N’-{4-[2-(1H-Benzimidazol-2-yl)-2-oxoethyl]phenyl}-2-hydroxyacetohydrazide - N-(3-Nitrophenyl)acetamide (BK)
    • Structure : Features a benzimidazole core instead of quinazoline but includes acetamide and nitroaryl groups.
    • Synthesis : Prepared via refluxing with 3-nitroaniline, highlighting the versatility of amide bond formation in heterocyclic systems .
    • Bioactivity : Anti-inflammatory effects observed in LPS-induced models, suggesting aryl-nitro groups enhance immune modulation .

Pharmacological and Physicochemical Comparisons

Parameter Target Compound Compound 1 (Quinazoline-Dione) Benzotriazinone Analog Benzimidazole Derivative (BK)
Core Structure Quinazoline-2,4-dione Quinazoline-2,4-dione Benzotriazinone Benzimidazole
Key Substituents 2-Ethoxyphenyl, 3-methoxypropyl 2,4-Dichlorophenylmethyl Butanoyl-amino butanoic acid 3-Nitrophenyl, hydroxyacetohydrazide
Molecular Weight (Da) ~500 (estimated) ~420 ~450 ~400
Solubility Moderate (alkoxy groups enhance lipophilicity) Low (chloro substituents reduce solubility) High (polar benzotriazinone) Moderate (nitro group balances polarity)
Reported Bioactivity Not directly studied Anticonvulsant Unknown Anti-inflammatory

Structure-Activity Relationships (SAR)

  • Quinazoline vs. Benzotriazinone/Benzimidazole Cores: Quinazoline-diones (target compound, Compound 1) show CNS activity, likely due to blood-brain barrier penetration enabled by moderate lipophilicity. Benzimidazoles (e.g., BK) favor peripheral anti-inflammatory effects, possibly due to nitro group-mediated redox modulation .
  • Substituent Effects: Ethoxy vs. Chloro Groups: The ethoxyphenyl group in the target compound may improve metabolic stability compared to chloro substituents, which are prone to dehalogenation .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.